[2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic acid is a heterocyclic compound that contains both nitrogen and sulfur atoms within its thiazole ring structure
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Thiazole derivatives have been reported to interact with their targets, leading to changes in cellular processes . For instance, some thiazole derivatives have shown inhibitory activity against certain enzymes, leading to a reduction in the synthesis of DNA, RNA, and proteins .
Biochemical Pathways
Thiazole derivatives have been reported to affect a wide range of biochemical pathways . For example, some thiazole derivatives have been found to inhibit the synthesis of purines and pyrimidines, essential components of DNA and RNA .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of [2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic acid. For instance, the degradation of similar compounds in wastewater has been studied, highlighting the importance of environmental conditions in the action of these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic acid typically involves the reaction of 4-ethylbenzaldehyde with thiourea in the presence of an oxidizing agent such as iodine. The reaction proceeds through the formation of an intermediate thiazole ring, which is then further functionalized to introduce the amino and acetic acid groups. The reaction conditions often require refluxing in a suitable solvent like ethanol or acetic acid to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often utilize automated reactors and precise control of reaction parameters to ensure consistent product quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
[2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced thiazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazole derivatives, and various substituted thiazole compounds.
Scientific Research Applications
[2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler analog with similar biological activities but lacking the ethyl-phenyl and acetic acid groups.
4-Phenylthiazole: Contains a phenyl group but lacks the amino and acetic acid functionalities.
Thiazole-4-acetic acid: Similar structure but without the amino and ethyl-phenyl groups.
Uniqueness
[2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the amino group enhances its ability to form hydrogen bonds, while the ethyl-phenyl group contributes to its hydrophobic interactions with biological targets. The acetic acid group increases its solubility and potential for further functionalization .
Properties
IUPAC Name |
2-[2-amino-4-(4-ethylphenyl)-1,3-thiazol-5-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-2-8-3-5-9(6-4-8)12-10(7-11(16)17)18-13(14)15-12/h3-6H,2,7H2,1H3,(H2,14,15)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFRSKDQLLDSRF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(SC(=N2)N)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.